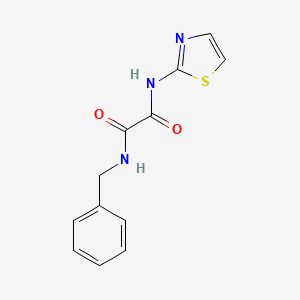![molecular formula C16H16N2O3 B5083792 2-[isonicotinoyl(propyl)amino]benzoic acid](/img/structure/B5083792.png)
2-[isonicotinoyl(propyl)amino]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[isonicotinoyl(propyl)amino]benzoic acid, also known as INH-2, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This molecule is a derivative of isoniazid, a well-known anti-tuberculosis drug. INH-2 has a similar structure to isoniazid, but with an added benzoic acid moiety. This modification has been shown to enhance the biological activity of the compound, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of 2-[isonicotinoyl(propyl)amino]benzoic acid is not fully understood, but studies have shown that it may act by inhibiting the activity of certain enzymes in the body. Specifically, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell proliferation. By inhibiting HDAC activity, this compound may be able to slow the growth of cancer cells and reduce inflammation in the body.
Biochemical and Physiological Effects
Studies have shown that this compound has a range of biochemical and physiological effects in the body. In addition to its anti-proliferative effects on cancer cells, this compound has also been shown to have anti-inflammatory effects. This makes it a potential candidate for the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease. This compound has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-[isonicotinoyl(propyl)amino]benzoic acid in lab experiments is its high purity and stability. The synthesis method for this compound has been optimized to produce a pure compound that is stable under a range of conditions. This makes it a reliable and consistent reagent for use in lab experiments. However, one limitation of using this compound is its relatively high cost compared to other reagents. This may limit its use in some experiments where cost is a factor.
Zukünftige Richtungen
There are several future directions for research on 2-[isonicotinoyl(propyl)amino]benzoic acid. One area of interest is in the development of new cancer therapies based on this compound. Studies have shown that this compound has anti-proliferative effects on a range of cancer cell lines, making it a promising candidate for further research. Another area of interest is in the development of new treatments for neurodegenerative diseases. This compound has been shown to have neuroprotective effects, making it a potential candidate for the treatment of Alzheimer's and Parkinson's disease. Finally, there is interest in exploring the potential use of this compound in the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease.
Synthesemethoden
The synthesis of 2-[isonicotinoyl(propyl)amino]benzoic acid is a multi-step process that involves several chemical reactions. The starting material for the synthesis is isoniazid, which is reacted with propylamine to form the propyl derivative. The resulting compound is then reacted with benzoic acid to produce this compound. This synthesis method has been optimized to produce high yields of pure this compound, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
2-[isonicotinoyl(propyl)amino]benzoic acid has been studied for its potential applications in various scientific fields. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has anti-proliferative effects on cancer cells, making it a potential candidate for the development of new cancer therapies. In addition, this compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-[propyl(pyridine-4-carbonyl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-2-11-18(15(19)12-7-9-17-10-8-12)14-6-4-3-5-13(14)16(20)21/h3-10H,2,11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCSQRWOVQOOENG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C1=CC=CC=C1C(=O)O)C(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{[5-(acetylamino)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(5-bromo-2-pyridinyl)acetamide](/img/structure/B5083712.png)
![2-chloro-5-[2-(2-methoxyphenoxy)ethoxy]-1,3-dimethylbenzene](/img/structure/B5083715.png)

![N-[3-({[(3-bromobenzoyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B5083731.png)
![5-{3-allyl-5-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5083736.png)
![(2-methyl-4-nitrophenyl)[4-(trifluoromethyl)benzyl]amine](/img/structure/B5083746.png)

![N-(4-ethoxyphenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydro-2(1H)-phthalazinyl]acetamide](/img/structure/B5083758.png)
![3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-4(3H)-quinazolinone](/img/structure/B5083765.png)
![dimethyl 2-({[(4'-methyl-4-biphenylyl)oxy]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5083768.png)


![4'-(3-bromo-4-methylphenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5083787.png)
![4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-(3-phenoxybenzyl)piperidine](/img/structure/B5083797.png)
